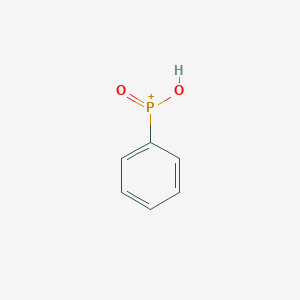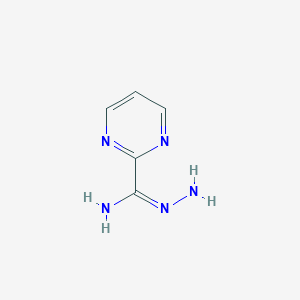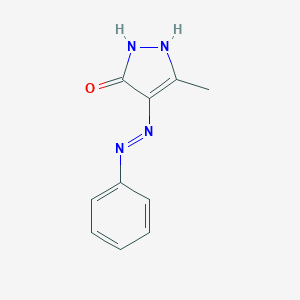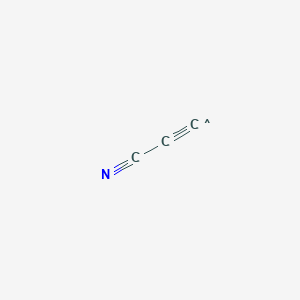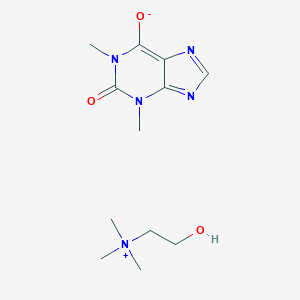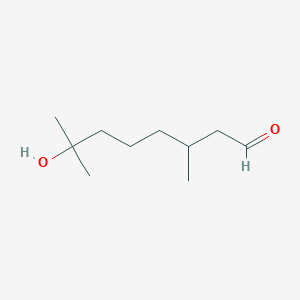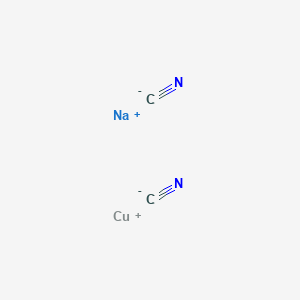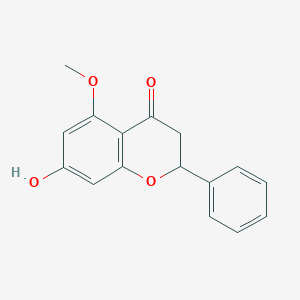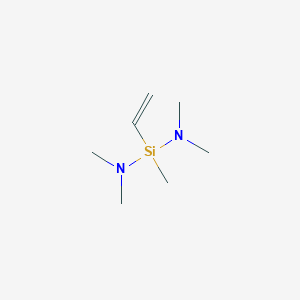
5-Methyl-2-pyrrolidone
Descripción general
Descripción
5-Methyl-2-pyrrolidone, also known as N-Methyl-2-pyrrolidone (NMP), is an organic compound consisting of a 5-membered lactam . It is a colorless liquid, although impure samples can appear yellow . It is miscible with water and with most common organic solvents .
Synthesis Analysis
The synthesis of N-substituted-5-methyl-2-pyrrolidones involves the reductive amination of levulinic acid (LA) with nitriles over several commercial catalysts . Among the catalysts tested, Pd/C was found to be the most efficient for the reductive amination of LA/ester with various nitriles to give high yields of pyrrolidones (up to 92%) under mild reaction conditions .
Molecular Structure Analysis
The molecular formula of 5-Methyl-2-pyrrolidone is C5H9NO . The molecular weight is 99.1311 . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
N-Methyl-2-pyrrolidone is a toxic dipolar aprotic solvent widely used in the synthesis of polyurethane dispersions (PUD) . It is also rapidly biotransformed by hydroxylation to 5-hydroxy-N-methyl-2-pyrrolidone, which is further oxidized to N-methylsuccinimide .
Physical And Chemical Properties Analysis
5-Methyl-2-pyrrolidone is a liquid with a boiling point of 248 °C and a melting point of 41-43 °C . It is stored at 2-8°C .
Aplicaciones Científicas De Investigación
Bromination Reactions
5-Methyl-2-pyrrolidone is used in bromination reactions of different classes of organic compounds such as alkenes, alcohols, and ketones . It is a valuable reaction that finds extensive applications in the synthesis of many pesticides and pharmaceuticals .
Oxidation Reactions
This compound is also used in oxidation reactions . For instance, it is used in the oxidation of sulfides to sulfoxides . The low concentration of bromine in the reaction mixture makes the procedures safer and minimizes the possibilities of over-oxidation of sulfides into sulfones .
Epoxide Ring-Opening Reactions
5-Methyl-2-pyrrolidone is used in epoxide ring-opening reactions . This is a type of reaction where an epoxide is transformed into a compound with an open ring structure .
Conversion of Alkenes to Aziridines
Another application of 5-Methyl-2-pyrrolidone is in the conversion of alkenes to aziridines . Aziridines are three-membered cyclic compounds that contain one nitrogen atom and two carbon atoms .
Hoffmann Degradation of Amides
5-Methyl-2-pyrrolidone can also be used efficiently for the Hoffmann degradation of amides . This is a process where an amide is converted into an amine of one fewer carbon atom .
Methoxybromination of Styrene
Lastly, this compound is used in the methoxybromination of styrene . This is a type of reaction where a methoxy group and a bromine atom are added to styrene .
Safety and Hazards
5-Methyl-2-pyrrolidone is combustible and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also damage fertility or the unborn child . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and not to ingest or breathe vapors or spray mist .
Direcciones Futuras
The development of facile, economic, and green routes towards the synthesis of hierarchical zeolites with high catalytic activity still remains a challenge in modern industrial catalysis . The introduction of N-methyl-2-pyrrolidone into a template-free zeolite synthesis system has been reported as a novel synthesis .
Mecanismo De Acción
Target of Action
5-Methylpyrrolidin-2-one, also known as 5-Methyl-2-pyrrolidone, is a compound that belongs to the class of organic compounds known as N-alkylpyrrolidines . These are compounds containing a pyrrolidine moiety that is substituted at the N1-position with an alkyl group .
Biochemical Pathways
It is known that pyrrolidin-2-ones play a significant role in the synthesis of various alkaloids and unusual β-amino acids , which suggests that they may influence the biochemical pathways related to these compounds.
Result of Action
Derivatives of pyrrolidin-2-one exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities , suggesting that 5-Methylpyrrolidin-2-one may have similar effects.
Propiedades
IUPAC Name |
5-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIVRJLWYJGJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870457 | |
| Record name | 5-Methyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-pyrrolidone | |
CAS RN |
108-27-0 | |
| Record name | 5-Methyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-pyrrolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-pyrrolidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-PYRROLIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X0OUE3QOB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)
